molecular formula C22H14F3N3O4S B3529527 5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

Cat. No.: B3529527
M. Wt: 473.4 g/mol
InChI Key: GJUNORYGYLAVLD-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide typically involves multiple steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Trifluoromethylbenzyl Group: The next step involves the introduction of the 3-(trifluoromethyl)benzyl group to the thiazole ring. This can be done via a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Furamide Structure: The furamide moiety is introduced through a condensation reaction between a furan derivative and an amine group.

    Nitration of the Phenyl Ring: The final step involves the nitration of the phenyl ring, which can be achieved using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiazole rings.

    Reduction Products: Amino derivatives of the phenyl ring.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to undergo various chemical modifications allows for the optimization of its pharmacological properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide exerts its effects depends on its interaction with molecular targets. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-furamide: Similar structure but with a phenyl group instead of a benzyl group.

    5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenyl group provides opportunities for further chemical modifications.

Properties

IUPAC Name

5-(3-nitrophenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-5-1-3-13(9-15)10-17-12-26-21(33-17)27-20(29)19-8-7-18(32-19)14-4-2-6-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUNORYGYLAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
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5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
Reactant of Route 3
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5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

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